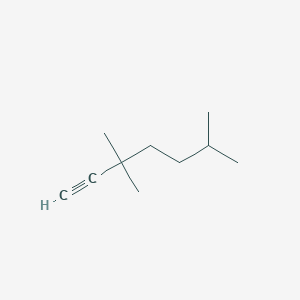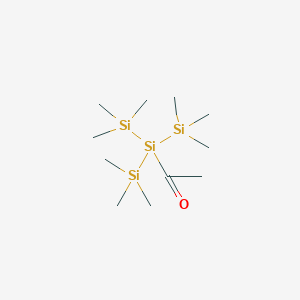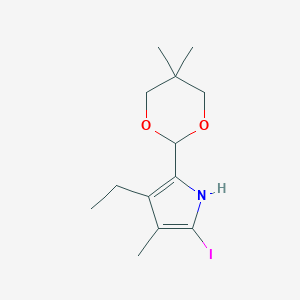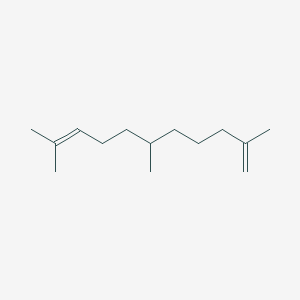![molecular formula C10H12NS+ B14595877 Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- CAS No. 61612-08-6](/img/structure/B14595877.png)
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- often involve multicomponent synthesis starting from cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction of the intermediate with N-aryl-2-bromoacetamides .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include functionalized thieno[2,3-b]pyridines, which can be further utilized in various applications .
Scientific Research Applications
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. It has been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Comparison: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other thienopyridine derivatives . Its ability to inhibit specific kinases and modulate drug resistance sets it apart from similar compounds .
Properties
CAS No. |
61612-08-6 |
|---|---|
Molecular Formula |
C10H12NS+ |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
7-ethyl-6-methylthieno[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NS/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
RPRTWDVALQUNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1SC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)








